molecular formula C54H36 B2376363 [9]Cycloparaphenylene CAS No. 1092522-74-1

[9]Cycloparaphenylene

Cat. No.: B2376363
CAS No.: 1092522-74-1
M. Wt: 684.882
InChI Key: BCBQSMROYIVIJC-IDPCBZEFSA-N
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Description

[9]Cycloparaphenylene ([9]CPP) is a hoop-shaped, radially π-conjugated macrocycle consisting of nine para-linked benzene rings, serving as a fundamental and shortest possible segment of an armchair carbon nanotube . This carbon nanohoop exhibits unique size-dependent optoelectronic properties due to its strained structure, including a characteristic maximum absorption wavelength of approximately 395 nm (in THF) and tunable fluorescence . Its radially oriented π-system creates a concave cavity, making it an exceptional host for supramolecular chemistry, particularly for the size-selective encapsulation of fullerenes like C60 and C70 through convex-concave π-π interactions . Researchers value [9]CPP as a molecular template for the bottom-up synthesis of uniform carbon nanotubes . Its defined structure provides a seeds for growing carbon nanostructures with specific chirality and diameter. Beyond nanotube synthesis, applications span organic electronics, where it can be used in organic light-emitting diodes (OLEDs) and as a novel fluorophore . The compound is supplied as a white to yellow to green powder or crystal with a guaranteed purity of >95.0% (HPLC) . As a sensitive compound, it is recommended to store it in a cool, dark place under inert conditions . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

decacyclo[32.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33]tetrapentaconta-1(36),2(54),3,5(53),6(52),7,9(51),10(50),11,13(49),14(48),15,17(47),18(46),19,21(45),22,24,26,28,30,32,34,37,39,41,43-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H36/c1-2-38-4-3-37(1)39-5-7-41(8-6-39)43-13-15-45(16-14-43)47-21-23-49(24-22-47)51-29-31-53(32-30-51)54-35-33-52(34-36-54)50-27-25-48(26-28-50)46-19-17-44(18-20-46)42-11-9-40(38)10-12-42/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQSMROYIVIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies For 1 Cycloparaphenylene

Jasti and Bertozzi's Initial Reductive Aromatization Approach

The first successful synthesis of scispace.comcycloparaphenylene, along with its thieme-connect.com and acs.org analogues, was reported by Jasti and Bertozzi. nih.gov Their approach was a landmark achievement, providing the first tangible samples of these "carbon nanohoops". acs.orgnih.gov This strategy is elegantly designed to manage the substantial strain energy of the target molecule. nih.gov

A cornerstone of the Jasti and Bertozzi method is the use of a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety as a masked aromatic ring. acs.orgnih.gov This cyclohexadiene unit provides the necessary curvature and rigidity to facilitate the macrocyclization step, forming a less strained intermediate. acs.orgnih.gov By using these bent, non-aromatic precursors, the high strain of the final CPP is avoided during the crucial ring-forming reaction. beilstein-journals.org The synthesis of scispace.comCPP involved the Suzuki coupling of curved oligophenylene precursors containing these masked aromatic rings to form the macrocyclic structure. wikipedia.org

The strategy is designed to build up the strain of the system sequentially. The initial macrocyclization to form the cyclohexadiene-containing macrocycle is less energetically demanding due to the pre-existing curvature of the building blocks. acs.orgnih.gov The majority of the ring strain is introduced in the final step of the synthesis. This is achieved through the aromatization of the cyclohexadiene units, which provides the thermodynamic driving force to overcome the significant strain energy of the final cycloparaphenylene product. acs.orgnih.gov For scispace.comCPP, the calculated strain energy is substantial, estimated to be around 47 kcal/mol. nih.gov

A critical innovation in this synthetic route was the development of a novel, low-temperature aromatization reaction. acs.orgnih.gov Previous attempts to aromatize similar cyclohexadiene systems under acidic conditions led to undesired rearrangements. acs.orgnih.gov The breakthrough came with the use of a reducing agent, lithium naphthalenide, at a low temperature of -78 °C. acs.orgnih.gov This reagent is known to reduce benzylic ethers at low temperatures. nih.gov The proposed mechanism involves an initial one-electron transfer, followed by the loss of lithium methoxide (B1231860), a second electron transfer, and subsequent aromatization through the elimination of a second equivalent of lithium methoxide to yield the final scispace.comcycloparaphenylene. acs.orgnih.gov

Table 1: Key Features of the Jasti and Bertozzi Synthesis of scispace.comCPP

Feature Description Reference
Masked Aromatic Ring 3,6-syn-dimethoxy-cyclohexa-1,4-diene acs.orgnih.gov
Key Reaction Suzuki Coupling wikipedia.org
Aromatization Reagent Lithium naphthalenide acs.orgnih.gov
Aromatization Temperature -78 °C acs.orgnih.gov
Strain Management Sequential build-up, late-stage aromatization acs.orgnih.gov

Yamago's Platinum-Mediated Reductive Elimination

An alternative and highly efficient route to cycloparaphenylenes was developed by Yamago and coworkers. lookchem.com This method utilizes organometallic precursors to template the cyclic structure, followed by a reductive elimination step to forge the final aryl-aryl bonds. While initially reported for the synthesis of nih.govCPP, this methodology has been extended to other CPPs. rsc.org

The core of Yamago's strategy involves the use of square-shaped tetranuclear platinum complexes. lookchem.comresearchgate.net These complexes are formed from the reaction of a bis(trimethylstannyl)biaryl with a platinum(II) source, such as [PtCl2(cod)] (where cod = 1,5-cyclooctadiene). lookchem.com The cis-coordination of the platinum atoms enforces a 90-degree angle between the biaryl ligands, naturally pre-organizing them into a square geometry with minimal strain. lookchem.com This square-shaped intermediate serves as a versatile precursor for [4n]cycloparaphenylenes. scispace.com The final step involves a reductive elimination of the platinum from the macrocycle, induced by a reagent like bromine, to form the cycloparaphenylene. lookchem.com This method is notable for proceeding under mild and neutral conditions. lookchem.com

Table 2: Overview of Yamago's Platinum-Mediated CPP Synthesis

Feature Description Reference
Precursor Type Square-shaped tetranuclear platinum complex lookchem.comresearchgate.net
Key Intermediate Formation Reaction of bis(trimethylstannyl)biaryl with [PtCl2(cod)] lookchem.com
Final Step Bromine-induced reductive elimination lookchem.com
Conditions Mild and neutral lookchem.com
Applicability Synthesis of [4n]cycloparaphenylenes scispace.com

Itami's Suzuki–Miyaura Cross-Coupling Strategies

Professor Kenichiro Itami's group has developed highly effective and modular strategies for the synthesis of various [n]cycloparaphenylenes, including researchgate.netCPP, primarily relying on Suzuki–Miyaura cross-coupling reactions. rsc.orgitami-lab.com These methods are characterized by the use of ingeniously designed building blocks that facilitate the construction of macrocyclic precursors.

A cornerstone of Itami's methodology is the use of "L-shaped" building blocks derived from 1,4-diphenylcyclohexane. rsc.orgacs.org These units contain a non-aromatic cyclohexane (B81311) ring which imparts a crucial bend, allowing for the relatively strain-free assembly of macrocyclic precursors. rsc.org The modularity of this approach allows for the size-selective synthesis of different [n]CPPs by combining these L-shaped units with linear building blocks of varying lengths. rsc.orgitami-lab.com

For the synthesis of researchgate.netCPP, three L-shaped terphenyl-equivalent building blocks can be coupled together. rsc.org The strategic use of Suzuki-Miyaura cross-coupling enables the efficient connection of these units to form the desired nine-membered macrocycle. rsc.org This modular strategy has proven to be versatile, enabling the synthesis of a range of [n]CPPs, including researchgate.netCPP, mt.comCPP, nagoya-u.ac.jpCPP, and thieme-connect.comCPP, by simply varying the combination of L-shaped and linear building blocks. rsc.orgresearchgate.net

Table 1: Building Blocks in Itami's Modular Synthesis of [n]CPPs
Building Block TypeDescriptionRole in Synthesis
L-shapedContains a 1,4-diphenylcyclohexane unitIntroduces a bend to facilitate macrocyclization
LinearConsists of one or more para-linked benzene (B151609) ringsActs as a straight linker to achieve various ring sizes

The final and critical step in Itami's synthesis is the aromatization of the cyclohexane rings within the macrocyclic precursor to form the final cycloparaphenylene. rsc.org This transformation is achieved through an oxidative process. rsc.org The use of reagents such as NaHSO₄ in the presence of an oxidant like chloranil (B122849) facilitates the conversion of the saturated cyclohexane units into aromatic benzene rings, thus forming the fully conjugated nanohoop structure. researchgate.netresearchgate.net This oxidative aromatization is a key distinction from other methods that might employ reductive conditions in the final step. rsc.org

Size-Selective Synthesis ofresearchgate.netCycloparaphenylene

The selective synthesis of a specific [n]cycloparaphenylene, such as researchgate.netCPP, without the concomitant formation of other ring sizes, is a significant synthetic achievement. Itami and coworkers reported the first size-selective synthesis of researchgate.netCPP, along with other CPPs like beilstein-journals.org, nih.gov, and sjtu.edu.cnCPP. researchgate.netnagoya-u.ac.jprsc.org

This selectivity is achieved by the strategic design of the macrocyclic precursors using the aforementioned L-shaped building blocks. researchgate.netrsc.org For researchgate.netCPP, a triangular macrocyclic precursor is assembled from three L-shaped cis-1,4-diphenylcyclohexane-1,4-diyl units, which serve as terphenyl-equivalents. researchgate.netrsc.org The palladium-catalyzed Suzuki-Miyaura coupling is employed to construct this precursor. rsc.org The subsequent oxidative aromatization with NaHSO₄ yields researchgate.netCPP as the specific product. researchgate.netrsc.org This approach avoids the formation of a mixture of different-sized CPPs, which often requires challenging separation. wikipedia.org

Table 2: Key Steps in Size-Selective Synthesis of researchgate.netCPP
StepDescriptionReagents/Conditions
Precursor AssemblyCoupling of three L-shaped building blocksPalladium-catalyzed Suzuki-Miyaura coupling
AromatizationConversion of cyclohexane rings to benzene ringsNaHSO₄, oxidant (e.g., chloranil)

Recent Advancements and Emerging Synthetic Routes for [n]Cycloparaphenylenes

Research into the synthesis of cycloparaphenylenes continues to evolve, with a focus on improving efficiency, scalability, and access to novel derivatives.

A significant recent advancement is the application of continuous-flow chemistry to the synthesis of key building blocks for [n]CPPs. mt.comnih.govresearchgate.net While the direct synthesis of researchgate.netCPP in a continuous-flow reactor has not been extensively detailed, the large-scale production of essential precursors using this technology is a major step forward. nih.govresearchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mt.com Researchers have successfully employed continuous-flow reactors for the synthesis of CPP building blocks on a kilogram scale. nih.govresearchgate.net These processes often involve techniques such as electrochemical oxidation, lithiations, and Suzuki cross-couplings performed in self-built flow reactors. nih.govresearchgate.net The ability to produce large quantities of these building blocks simplifies the subsequent batch-wise or potentially future flow-based synthesis of [n]cycloparaphenylenes, making these fascinating molecules more accessible for materials science applications. researchgate.netresearchgate.netdntb.gov.ua

Utilization of Gold Complexes in Macrocyclization

A highly efficient route to [n]cycloparaphenylenes, including chemrxiv.orgCPP, involves the self-assembly of macrocyclic gold(I) complexes. chemrxiv.orgnih.gov This method leverages the formation of triangular macrocyclic gold complexes which serve as immediate precursors to the desired cycloparaphenylene. nih.gov

The synthesis commences with the transmetalation of a digold(I) complex, such as [Au₂Cl₂(dcpm)] (where dcpm is bis(dicyclohexylphosphino)methane), with an oligophenylene diboronic acid. nih.govacs.org For the synthesis of chemrxiv.orgCPP, a terphenyl diboronic acid pinacol (B44631) ester is used. acs.org This reaction, typically carried out in the presence of a base like cesium carbonate, leads to the formation of a triangular macrocyclic complex, [Au₂(C₆H₄)₃(dcpm)]₃, in high yields. acs.org The choice of the bis(dicyclohexylphosphino)methane (B161899) (dcpm) ligand is critical as it accelerates the intermolecular Au(I)-C σ-bond-exchange reaction, facilitating the selective formation of the triangular complex. nih.gov

The final step is the oxidative chlorination of the macrocyclic gold complex. chemrxiv.orgnih.gov Treatment with an oxidizing agent like (dichloroiodo)benzene (PhICl₂) at low temperatures, followed by warming, induces reductive elimination of the gold and formation of the C-C bonds to yield chemrxiv.orgcycloparaphenylene. chemrxiv.org This method has been shown to produce chemrxiv.orgCPP in excellent yields. chemrxiv.orgnih.gov A key advantage of this strategy is the high efficiency in the synthesis of the macrocyclic precursor, which can be isolated in a pure form by simple filtration. chemrxiv.org

Table 1: Synthesis of chemrxiv.orgCPP via Gold Complex Macrocyclization

Step Reactants Reagents/Conditions Product Yield Reference
1. Macrocyclization [Au₂Cl₂(dcpm)], 4,4″-terphenyldiboronic acid pinacol ester Cs₂CO₃, toluene/ethanol/water, 50 °C [Au₂(C₆H₄)₃(dcpm)]₃ 72% acs.org

Thermally Induced Cycloreversion Strategies

An alternative approach to constructing carbon nanohoops involves a thermally induced cycloreversion of a dianthracene unit incorporated within a macrocycle. acs.orgfrontiersin.orgnih.gov This strategy utilizes the reversible nature of the anthracene (B1667546) photodimerization-cycloreversion reaction. acs.org

The synthesis begins with the creation of a macrocycle containing a rigid dianthracene synthon. acs.org This precursor is assembled using methods such as Yamamoto coupling. acs.org The key step is the subsequent ring expansion through the cycloreversion of the dianthracene core. acs.orgfrontiersin.orgnih.gov This is typically achieved by heating the macrocyclic precursor in a high-boiling point solvent. acs.org For instance, heating the dianthracene-containing macrocycle in o-dichlorobenzene at 175 °C for an extended period cleanly yields the desired anthracene-incorporated aromatic macrocycle. acs.org This method provides a novel pathway for the "bottom-up" synthesis of complex carbon nanohoops. frontiersin.orgnih.govresearchgate.net

Table 2: Thermally Induced Cycloreversion for Nanohoop Synthesis

Precursor Reaction Conditions Product Yield Reference

Diels-Alder Reaction Pathways for Macrocycle Formation

The Diels-Alder reaction provides a versatile pathway for the synthesis of functionalized chemrxiv.orgcycloparaphenylenes. acs.orgacs.orgresearchgate.net This approach allows for the introduction of various substituents onto the cycloparaphenylene framework. acs.org

A common strategy involves the Diels-Alder reaction between a diene, such as (E,E)-1,4-bis(4-bromophenyl)-1,3-butadiene, and a dienophile, for example, dimethyl acetylenedicarboxylate. acs.orgacs.org The resulting adduct, which contains two 4-bromophenyl groups positioned cis to each other, is a key intermediate for the subsequent macrocyclization. acs.orglookchem.com The macrocyclization is often achieved through a nickel-mediated homocoupling reaction, for instance, using Ni(cod)₂ and 2,2'-bipyridyl. acs.org The final step is an aromatization reaction, frequently carried out with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the functionalized chemrxiv.orgcycloparaphenylene. acs.org This methodology has been successful in producing chemrxiv.orgCPPs bearing carbomethoxy groups. acs.orgresearchgate.net

Table 3: Diels-Alder Pathway to Functionalized chemrxiv.orgCPP

Step Reaction Type Reactants Reagents/Conditions Product Reference
1 Diels-Alder Reaction (E,E)-1,4-bis(4-bromophenyl)-1,3-butadiene, Dimethyl acetylenedicarboxylate - Diels-Alder adduct acs.org
2 Macrocyclization Diels-Alder adduct Ni(cod)₂, 2,2'-bipyridyl Macrocyclic precursor acs.org

Advanced Structural and Electronic Characterization Of 1 Cycloparaphenylene

X-ray Crystallographic Analysis

X-ray crystallography has been an indispensable tool for the precise determination of the three-dimensional structure of researchgate.netCPP and its derivatives, offering a definitive look at their conformations, internal geometry, and intermolecular interactions in the solid state.

The conformation of researchgate.netcycloparaphenylene is notably more complex than that of its even-numbered counterparts like researchgate.net- and researchgate.netCPP. nih.govacs.org Due to the odd number of phenylene rings, researchgate.netCPP possesses a reduced symmetry. nih.govacs.org This inherent asymmetry prevents it from adopting a perfectly staggered or eclipsed arrangement of adjacent phenyl rings. Instead, computational studies, corroborated by crystallographic data of derivatives, indicate that the lowest energy conformation is a distorted, non-planar ring structure. nih.govacs.org This contrasts with the more regular, staggered configurations favored by even-membered nanohoops, which more effectively minimize steric repulsion between neighboring aryl units. nih.govacs.org

A direct consequence of the reduced symmetry in researchgate.netCPP is a significant variation in the dihedral angles between adjacent phenylene rings. nih.govacs.org Unlike larger, even-numbered cycloparaphenylenes which exhibit more uniform dihedral angles, the structure of researchgate.netCPP is characterized by a range of torsions. The lowest energy conformation features dihedral angles that vary between 18°, 30°, 31°, and 33° around the macrocycle. nih.govacs.org This variation is a key structural feature, reflecting the high degree of strain within this small carbon nanohoop. nih.govacs.org

Calculated Dihedral Angles in the Lowest Energy Conformation of researchgate.netCycloparaphenylene

Angle VariationValue
Angle 118°
Angle 230°
Angle 331°
Angle 433°

In the solid state, [n]cycloparaphenylenes typically arrange themselves in specific packing motifs. For researchgate.netCPP, a herringbone packing structure is commonly observed. uzh.chrsc.org This arrangement is a characteristic feature for many cycloparaphenylenes and their derivatives. uzh.ch While other packing modes, such as lamellar arrangements, have been identified in more complex, multi-nanohoop systems derived from CPPs, the fundamental researchgate.netCPP unit favors the herringbone motif. uzh.chacs.orgresearchgate.net This packing structure is crucial in determining the material's bulk properties.

Spectroscopic Investigations for Electronic Structure Probing

Spectroscopic methods, particularly UV-Vis absorption spectroscopy, provide complementary information to crystallographic analyses by probing the electronic structure and transitions within the researchgate.netCPP molecule.

The UV-Vis absorption spectrum of researchgate.netcycloparaphenylene exhibits distinct characteristics. It shows a symmetric absorption peak with a maximum (λmax) at approximately 340 nm. nih.govacs.orgrsc.org Interestingly, this absorption maximum is largely independent of the ring size when compared to researchgate.netCPP and researchgate.netCPP. rsc.org This is in stark contrast to linear oligo- and paraphenylenes, where the absorption gap narrows (and λmax increases) with extended conjugation. nih.govacs.org Counter-intuitively, the smallest and most strained nanohoop, researchgate.netCPP, which has the poorest geometry for orbital overlap, possesses a slightly smaller optical absorption gap compared to its larger counterparts. nih.govacs.orgresearchgate.netCPP is also fluorescent, and as the nanohoop size decreases, the Stokes shift—the difference between the absorption and emission maxima—increases. nih.govacs.orgrsc.org The researchgate.netCPP molecule shows a particularly broad fluorescence spectrum with a large Stokes shift of about 160 nm. nih.govacs.org

Spectroscopic Properties of researchgate.netCycloparaphenylene

PropertyValue
Absorption Maximum (λmax)~340 nm nih.govacs.orgrsc.org
Stokes Shift~160 nm nih.govacs.org

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a powerful tool to probe the excited-state properties of molecules. In the case of nih.govcycloparaphenylene, these studies reveal distinctive emission characteristics that are a direct consequence of its strained, cyclic structure.

Upon excitation, nih.govCPP exhibits strong fluorescence. A notable feature of its emission is a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. For nih.govCPP, a large Stokes shift of approximately 160 nm has been observed. acs.org This large shift is attributed to a substantial degree of structural relaxation in the excited state. nih.gov The strained nature of the nanohoop allows for greater geometric changes upon excitation compared to its linear analogues, leading to a more stabilized excited state before emission occurs. nih.govrsc.org

The fluorescence quantum yield (Φf) of nih.govCPP, which quantifies the efficiency of the fluorescence process, has been determined to be 0.46 in some studies and as high as 0.73 in others, indicating that fluorescence is a major de-excitation pathway. acs.orgnih.gov The emission maximum for nih.govCPP is typically observed around 494 nm. nih.gov

Photophysical PropertyValue for nih.govCycloparaphenyleneReference
Absorption Maximum (λmax)~340 nm nih.govrsc.org
Emission Maximum (λem)494 nm nih.gov
Stokes Shift~160 nm acs.org
Fluorescence Quantum Yield (Φf)0.46 - 0.73 acs.orgnih.gov
Fluorescence Lifetime (τs)5.3 ns - 10.6 ns nih.govresearchgate.net
Table 1: Key Emission Characteristics of nih.govCycloparaphenylene.

Time-Resolved Transient Absorption and Emission Techniques

To gain deeper insights into the dynamics of the excited states of nih.govCPP, time-resolved transient absorption and emission techniques are employed. These methods allow for the observation of the formation and decay of transient species on timescales ranging from femtoseconds to microseconds.

Time-resolved studies have been crucial in elucidating the singlet and triplet excited-state characteristics of nih.govCPP. acs.org Following photoexcitation, the singlet excited state (S1) is populated. This state can then undergo several processes: radiative decay back to the ground state (fluorescence), non-radiative decay, or intersystem crossing to the triplet state (T1). acs.orgresearchgate.net

For nih.govCPP, the fluorescence lifetime (τs), which is the average time the molecule spends in the excited singlet state before returning to the ground state, has been measured to be in the range of 5.3 to 10.6 nanoseconds. nih.govresearchgate.net The rates of radiative recombination (kr), non-radiative recombination (knr), and intersystem crossing (kisc) have been determined, indicating that radiative decay is a dominant process for this nanohoop. acs.org Specifically, the following rate constants have been reported for nih.govCPP:

Radiative recombination (kr): 8.7 x 10⁷ s⁻¹

Non-radiative recombination (knr): 6.8 x 10⁷ s⁻¹

Intersystem crossing (kisc): 4.4 x 10⁷ s⁻¹ researchgate.net

Transient absorption studies have also been used to investigate the quenching of the singlet excited state of nih.govCPP by molecular oxygen. nih.gov These experiments provide valuable information on the interaction of the excited nanohoop with its environment.

Excited-State Decay ProcessRate Constant for nih.govCycloparaphenyleneReference
Radiative Recombination (kr)8.7 x 10⁷ s⁻¹ researchgate.net
Non-radiative Recombination (knr)6.8 x 10⁷ s⁻¹ researchgate.net
Intersystem Crossing (kisc)4.4 x 10⁷ s⁻¹ researchgate.net
Table 2: Excited-State Decay Rate Constants for nih.govCycloparaphenylene.

Magnetic Circular Dichroism Studies

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic structure of molecules, especially those with degenerate or near-degenerate electronic states.

While MCD spectroscopy has been a valuable tool for characterizing the electronic structures of various molecules, detailed experimental MCD studies specifically on neutral nih.govcycloparaphenylene are not extensively reported in the scientific literature. However, MCD spectroscopy has been successfully applied to study the electronic properties of related cycloparaphenylene species, such as the dication of researchgate.netcycloparaphenylene ( researchgate.netCPP²⁺). nih.gov Those studies have provided significant insights into the in-plane aromaticity of these charged nanohoop structures. nih.gov Theoretical calculations have suggested that these aromatic characteristics extend to the dications and dianions of other cycloparaphenylenes, including nih.govCPP. nih.gov The application of MCD to the neutral nih.govCPP molecule remains an area for future investigation to provide a more complete picture of its electronic landscape.

Supramolecular Chemistry Of 1 Cycloparaphenylene

Host-Guest Chemistry and Molecular Recognition

The host-guest chemistry of rsc.orgCPP is fundamentally governed by the precise size and shape complementarity between the host's cavity and the guest molecule. The strained benzene (B151609) rings of the CPP macrocycle create a concave, electron-rich inner surface that is ideal for engaging in strong non-covalent interactions with convex, electron-poor guests.

Encapsulation of Fullerenes (e.g., C60, C70)

Cycloparaphenylenes, often referred to as "carbon nanohoops," exhibit a remarkable affinity for fullerenes, forming stable host-guest complexes. nih.gov This interaction is a cornerstone of their supramolecular chemistry, with the size of the CPP ring playing a critical role in the binding affinity and selectivity for different fullerene guests.

The encapsulation of fullerenes by cycloparaphenylenes is highly size-dependent. frontiersin.org While acs.orgCPP is considered the ideal host for C60 due to its perfectly complementary cavity size, leading to strong binding, other CPPs show varied affinities. nih.govresearchgate.net Theoretical studies on the interaction between rsc.orgCPP and C60 reveal a more complex binding scenario. Unlike the single potential well observed for the acs.orgCPP⊃C60 complex, the interaction of C60 with the smaller rsc.orgCPP cavity results in a special "three-potential well" energy profile. rsc.orgresearchgate.net

This suggests that while encapsulation is possible, the steric repulsion is significant. rsc.org Two stable configurations have been identified theoretically for the rsc.orgCPP⊃C60 complex: a floating-configuration (F- rsc.orgCPP⊃C60) and an inclusion-configuration (I- rsc.orgCPP⊃C60). rsc.orgresearchgate.net The latter involves a high steric repulsive energy, indicating a tight fit. rsc.org This size-mismatch generally results in lower binding affinities for C60 compared to the optimal acs.orgCPP host.

Conversely, the oblong shape of C70 allows for different binding orientations. While specific binding constant data for rsc.orgCPP with C70 is not as prevalent as for acs.orgCPP, studies on related systems show that the larger surface area of C70 can lead to strong interactions, sometimes even exceeding those with C60 in appropriately sized hosts. nih.gov The binding affinity is a delicate balance between attractive π-π interactions and steric repulsion, making the host-guest pairing highly specific. rsc.org

HostGuestBinding Constant (K_a) [M⁻¹]SolventReference
acs.orgCPPC602.79 x 10⁶Toluene nih.govresearchgate.net
Anthracene-based nanotubeC603.3 x 10⁴Toluene nih.gov
Anthracene-based nanotubeC703.1 x 10⁶Toluene nih.gov

This table presents selected binding data for fullerene encapsulation by CPPs and related structures to illustrate the principles of size-selective affinity. Data for rsc.orgCPP is limited, hence representative examples are shown.

The encapsulation of a spherical fullerene within a cyclic CPP molecule creates a structure analogous to a "molecular bearing," where the fullerene guest can potentially rotate within the host ring. nih.govresearchgate.net This dynamic motion has been observed in the solid state for related systems, where a C60 guest was shown to have dynamic motion even within a crystalline lattice. nih.gov These host-guest complexes are also considered the shortest possible mimics of "carbon peapods," which are linear arrays of fullerenes encapsulated within a carbon nanotube. researchgate.netnih.gov The study of these discrete [n]CPP⊃fullerene complexes provides fundamental insights into the non-covalent interactions that govern the formation and properties of larger, more complex peapod structures. nih.gov

The primary driving force for the encapsulation of fullerenes by cycloparaphenylenes is the strong, attractive π-π interaction between the convex surface of the fullerene and the concave inner surface of the nanohoop. acs.orgacs.orgresearchgate.netacs.org This complementary shape and electronic matching allows for a large contact area, maximizing van der Waals forces and stabilizing the complex. nih.govfrontiersin.org The crystal structure of the related acs.orgCPP⊃C60 complex confirms the close contact between the host and guest, with intermolecular C-C distances of approximately 3.5 Å, which is characteristic of strong π-stacking interactions. rsc.org This type of specific, shape-driven π-π interaction is a key feature of the supramolecular chemistry of CPPs. acs.org

Encapsulation of Endohedral Metallofullerenes

Cycloparaphenylenes are not only capable of encapsulating empty fullerenes but also endohedral metallofullerenes (EMFs), where one or more metal atoms are trapped inside the carbon cage. semanticscholar.orgnagoya-u.ac.jp The encapsulation of EMFs is also size-selective. Studies have shown that CPPs can form more stable complexes with EMFs than with pristine fullerenes. rsc.org For instance, nih.govCPP has been shown to have a high affinity for M@C82 species and can be used to selectively extract them from fullerene mixtures. nagoya-u.ac.jp This selectivity is attributed to a combination of size complementarity and favorable electronic interactions between the CPP host and the EMF guest. rsc.orgrsc.org The ability to selectively bind and extract specific EMFs highlights the potential of CPPs as tools for the purification and study of these unique materials. nagoya-u.ac.jp

Interactions with Small Molecules (e.g., Iodine, Pyridinium (B92312) Cations, Corannulene)

The host-guest chemistry of CPPs extends beyond fullerenes to include a variety of smaller molecules. nih.govresearchgate.netsemanticscholar.org

Pyridinium Cations : While a multi-(1,4-dimethoxy) modified rsc.orgCPP showed only weak interactions with cationic molecules, other functionalized CPPs, such as a 1,4-dimethoxy modified acs.orgCPP, have demonstrated the ability to bind pyridinium cations. nih.govfrontiersin.org Theoretical calculations suggest that these interactions are stabilized by a combination of CH···π and cation···π interactions between the guest and the electron-rich cavity of the host. nih.govfrontiersin.org

Corannulene : The bowl-shaped molecule corannulene, a fragment of C60, also acts as a guest for CPP analogues. A nih.govcyclo-para-hexa-peri-hexabenzocoronene ( nih.govCHBC) host was shown to encapsulate corannulene, driven by multiple weak CH-π contacts rather than direct π-π stacking. nih.govfrontiersin.org This demonstrates the versatility of the CPP cavity in accommodating non-spherical guests through different types of intermolecular forces.

While specific studies detailing the interaction of rsc.orgCPP with iodine were not prominently found, the established principles of host-guest chemistry suggest that interactions with small, electron-accepting molecules are plausible, likely driven by charge-transfer or van der Waals forces.

Doubly-Reduced [n]Cycloparaphenylenes as Hosts for Cations

The chemical reduction of cycloparaphenylenes significantly alters their electronic properties and physical structure, enhancing their ability to act as hosts for cationic guests. When [n]CPPs undergo a two-electron reduction, they form dianionic species, [n]CPP²⁻. This process induces a notable structural change, causing the typically circular nanohoop to distort into an elliptical conformation. osti.govresearchgate.net

This structural deformation, combined with the significant increase in electron density, makes the interior cavity of the doubly-reduced CPP an ideal environment for encapsulating cations. osti.govresearchgate.net The negatively charged interior can effectively bind positively charged ions, leading to the formation of stable host-guest complexes. This behavior opens new avenues for using CPPs in applications such as size-selective guest encapsulation and chemical separation. osti.gov

Formation of Mechanically Interlocked Architectures

The hoop-like structure of researchmap.jpCPP is an ideal template for the synthesis of mechanically interlocked molecules (MIMs), such as catenanes. These architectures, where molecules are linked like rings in a chain without covalent bonds, are of significant interest for their potential applications in molecular machinery and advanced materials.

researchmap.jpCycloparaphenylene Catenanes

An all-benzene catenane, a molecule consisting of two interlocked researchmap.jpCPP rings, has been successfully synthesized. nih.govacs.org This structure, denoted as ( researchmap.jpCPP)( researchmap.jpCPP)catenane, represents a fundamental example of a mechanically interlocked nanocarbon. nih.gov Density functional theory (DFT) calculations have indicated that while catenanes formed from smaller, more strained CPPs (like chemrxiv.orgCPP and osti.govCPP) would be highly strained, those formed from rings of chemistryviews.orgCPP or larger, including researchmap.jpCPP, are not significantly strained compared to the individual, uncatenated rings. acs.org The structure of the ( researchmap.jpCPP)( researchmap.jpCPP)catenane has been confirmed by X-ray diffraction analysis. nih.govacs.org

The synthesis of the ( researchmap.jpCPP)( researchmap.jpCPP)catenane is a multi-step process that utilizes a template-directed strategy. acs.org One ring is essentially built around a pre-existing molecular fragment that will become the second ring.

The key steps in the synthesis are: nih.govacs.org

Spirosilylation : A C-shaped precursor molecule is treated to form a spirosilane, creating a rigid template around which the second ring can be formed.

Macrocyclization : A nickel(0)-mediated homocoupling reaction is used to join two of the spirosilane units, forming the interlocked pseudocatenane structure.

Desilylation : The silicon-based template is removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Reductive Aromatization : The final step involves a reduction reaction, for instance with sodium naphthalenide, to form the fully aromatic, all-benzene catenane structure.

This synthetic approach yielded the desired researchmap.jpCPP catenane, alongside researchmap.jpCPP as a byproduct. acs.org

StepReaction TypeReagentsProduct
1SpirosilylationC-shaped precursor, SiHCl₃(tmeda)Spirosilane intermediate
2Homocoupling MacrocyclizationNi(cod)₂, 2,2′-bipyridylPseudocatenane
3DesilylationTetrabutylammonium fluoride (TBAF)Desilylated intermediate
4Reductive AromatizationSodium naphthalenide( researchmap.jpCPP)( researchmap.jpCPP)catenane

Table 1: Synthetic route to ( researchmap.jpCPP)( researchmap.jpCPP)catenane.

Nickel-mediated coupling reactions are pivotal in the synthesis of both researchmap.jpCPP itself and its catenane derivatives. researchsolutions.comnagoya-u.ac.jp Specifically, zerovalent nickel complexes, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], are highly effective catalysts for intramolecular aryl-aryl homocoupling reactions. acs.orgnagoya-u.ac.jp

In the synthesis of the ( researchmap.jpCPP)( researchmap.jpCPP)catenane, a homocoupling reaction of the spirosilane precursor using Ni(cod)₂ in the presence of a bipyridyl ligand is the key macrocyclization step. acs.org This reaction efficiently forms the crucial carbon-carbon bonds needed to close the second ring of the catenane, creating the mechanically interlocked pseudocatenane structure that is later aromatized to the final product. acs.org

Supramolecular Polymers and Assemblies

Beyond discrete host-guest complexes and interlocked molecules, researchmap.jpCPP can engage in self-assembly to form extended, non-covalent supramolecular structures. The ability of CPPs to stack via intermolecular π-π interactions allows them to form higher-order assemblies like nanotubes and supramolecular polymers. frontiersin.org These interactions are driven by the attraction between the electron-rich aromatic surfaces of adjacent nanohoops.

For instance, research has shown that CPPs can encapsulate iodine, and upon electrical stimulation, form polyiodide chains within the CPP cavity, leading to the emission of white light. frontiersin.org This demonstrates the potential for creating functional materials from CPP-based supramolecular assemblies. The study of these assemblies is a burgeoning field, with potential applications in electronics, materials science, and sensor technology. chemrxiv.orgsemanticscholar.org

Building Blocks for Carbon Nanotubes (CNTs)

The precise synthesis of carbon nanotubes with uniform structure and diameter remains a significant challenge in nanoscience. acs.orgnih.gov Conventional methods like arc discharge and chemical vapor deposition produce mixtures of various CNT structures, which hinders their application in advanced electronics where specific properties are required. acs.orgnih.gov Cycloparaphenylenes, as the fundamental repeating units of armchair CNTs, are pivotal to a "bottom-up" approach that promises to overcome these limitations. lbl.govresearchgate.net

The concept of bottom-up synthesis leverages molecular precursors to construct complex nanostructures with atomic precision. nih.govuoregon.eduCycloparaphenylene and its analogues are considered ideal starting points or "seeds" for the controlled growth of armchair carbon nanotubes. acs.orgresearchgate.net This approach envisions using the CPP ring as a template, extending its structure through sequential chemical reactions to elongate it into a nanotube of a specific, predetermined chirality. nih.govlbl.gov By starting with a well-defined nanohoop like uoregon.eduCPP, it is theoretically possible to build longer armchair nanotubes without the structural heterogeneity that plagues traditional synthesis methods. nih.gov This strategy offers a rational pathway to producing structurally pure CNTs, which is essential for fully realizing their potential in nanotechnology. lbl.gov

The diameter of a carbon nanotube is a critical parameter that dictates its electronic and optical properties. chemistryviews.org Using CPPs as templates offers a promising route to control CNT diameter during synthesis. uoregon.educhemistryviews.org The core idea is that the diameter of the initial CPP "seed" molecule directs the diameter of the resulting nanotube. For instance, starting a growth process from a batch of uniform uoregon.eduCPP molecules could, in principle, yield a batch of CNTs with a correspondingly uniform diameter. researchgate.net This templating effect is a key advantage of the bottom-up approach, as it allows for the rational design and synthesis of CNTs with specific, tunable diameters tailored for particular applications. nih.govnih.gov Researchers have explored using various CPPs as seeds for CNT growth, aiming to demonstrate that the diameter of the resulting nanotubes correlates directly with the size of the nanohoop template. uoregon.eduresearchgate.net

The ultimate goal of bottom-up CNT synthesis is to achieve structural uniformity, meaning all nanotubes in a batch have the identical diameter and chirality. nih.gov The use of CPPs is central to this objective. acs.org Because CPPs are the smallest structural units of armchair CNTs, their use as templates is a direct method for encoding the desired structure into the final product. researchgate.netresearchgate.net A controlled growth process initiated from a specific CPP, such as uoregon.eduCPP, is envisioned to produce only one type of armchair CNT. acs.orgnih.gov Achieving this level of uniformity is a critical step for the advancement of nanocarbon science and would enable the fabrication of electronic devices with consistent and predictable performance, a feat not possible with the heterogeneous mixtures produced by current methods. acs.orgnih.gov

Organic Electronics and Optoelectronic Devices

The unique, strained π-conjugated system of cycloparaphenylenes makes them attractive candidates for use in organic electronics. uoregon.edunih.gov Their rigid, cyclic structure and distinct optoelectronic properties are being explored for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov

The development of efficient light-emitting materials is crucial for OLED technology. d-nb.info Researchers have begun to incorporate CPPs into the design of novel emitters. While research in this area is emerging, studies on related CPPs have demonstrated their potential. For example, a donor-acceptor acs.orgcycloparaphenylene derivative, 4PXZPh- acs.orgCPP, was designed and synthesized for use as an emitter in an OLED. nih.gov In this design, the CPP core is functionalized with electron-donating groups, creating a molecule with charge-transfer characteristics in its excited state. nih.gov

A solution-processed OLED was fabricated using this CPP derivative as the emitter. nih.govacs.org The device exhibited sky-blue electroluminescence, demonstrating that CPP-based molecules can function effectively as the light-emitting component in an OLED. nih.gov This work represents the first demonstration of a CPP-based OLED and opens the door for designing other CPP derivatives, including those based on uoregon.eduCPP, for a range of emissive colors and improved efficiencies. nih.govacs.org

Device ParameterReported Value
Emitter4PXZPh- acs.orgCPP
Emission ColorSky-Blue
Emission Wavelength (λEL)465 nm
Maximum External Quantum Efficiency (EQEmax)1.0%
Photoluminescence Quantum Yield (ΦPL in film)29%

Data sourced from a study on a acs.orgCPP derivative. nih.govacs.org

The performance of OFETs is fundamentally dependent on the charge carrier mobility of the organic semiconductor layer. nih.gov The efficiency of charge transport is governed by the molecular structure and solid-state packing of the material. ua.es Cycloparaphenylenes are being investigated as potential charge transport materials due to their rigid, conjugated structure. uoregon.eduua.es

Theoretical studies have been conducted to understand the charge-transfer properties of CPPs in their crystalline state. These calculations suggest that charge migration rates for both holes and electrons could increase with the size of the CPP ring. ua.es The charge transport between adjacent molecules in the solid state occurs through a "hopping" mechanism, and the unique π-π stacking of CPPs in a crystal lattice could facilitate this process. researchgate.net Preliminary experimental work on thin films of a fluorinated acs.orgCPP derivative showed a tenfold increase in conductivity compared to its non-fluorinated counterpart, suggesting that chemical modification can be used to enhance the charge transfer properties of CPPs. uoregon.edu These findings indicate that CPPs, including uoregon.eduCPP, might function as ambipolar charge transporters, capable of conducting both positive and negative charges, which is a desirable characteristic for advanced electronic circuits. ua.es

Compound ClassKey FindingPotential Application
[n]Cycloparaphenylenes (Theoretical)Charge-transfer rates for holes and electrons are predicted to increase with ring size.Ambipolar OFETs
Fluorinated acs.orgCPP (Experimental)Thin films exhibit average conductivity ten times higher than the non-fluorinated analog.Conductive thin films for OFETs

Theoretical and preliminary findings on charge transport properties of CPPs. uoregon.eduua.es

Future Outlook and Research Challenges

Advancements in Scalable and Selective Synthetic Routes

A primary challenge in the widespread application of acs.orgCPP has been the development of efficient, scalable, and size-selective synthetic methods. chemrxiv.org Early syntheses, while groundbreaking, often involved multi-step processes with moderate yields, limiting the availability of materials for extensive studies. nih.govacs.org

Future research is directed towards overcoming these limitations. One promising approach involves the use of metal-template-directed synthesis. For instance, a highly efficient synthesis of acs.orgCPP has been developed utilizing the self-assembly of macrocyclic gold(I)-oligophenylene complexes. This method provides acs.orgCPP in high yields (78-88%) through the oxidative chlorination of a triangular macrocyclic gold complex. chemrxiv.org The success of this strategy lies in the reversible intermolecular exchange of Au(I)-C σ-bonds, which thermodynamically favors the formation of the desired triangular precursor. chemrxiv.org

Another key area of advancement is the strategic use of novel building blocks to control the cyclization process. A size-selective synthesis for acs.orgCPP has been achieved by employing a cis-1,4-diphenylcyclohexane-1,4-diyl unit as an L-shaped precursor. rsc.orgresearchgate.net This method utilizes palladium-catalyzed Suzuki-Miyaura coupling and nickel-mediated coupling reactions to construct macrocyclic precursors that, upon aromatization, yield specific CPP sizes, including acs.orgCPP. rsc.orgresearchgate.net

The development of "bottom-up" synthetic approaches for carbon nanotubes often involves CPPs as templates, further underscoring the need for scalable syntheses. researchgate.net The ongoing challenge is to refine these methods to not only improve yield and selectivity but also to reduce the cost and complexity of the synthetic procedures, making acs.orgCPP and other nanohoops more accessible for a broader range of applications.

Synthetic StrategyKey FeaturesReported Yields for acs.orgCPP
Gold(I)-Templated SynthesisUtilizes self-assembly of triangular macrocyclic gold complexes. chemrxiv.org78-88% chemrxiv.org
L-Shaped Precursor MethodEmploys cis-1,4-diphenylcyclohexane-1,4-diyl units with Pd or Ni coupling. rsc.orgresearchgate.netNot explicitly stated for acs.orgCPP alone, but successful for a range of CPPs. rsc.org
Reductive AromatizationEarly method using a cyclohexadiene-masked aromatic ring. nih.govModerate yields. nih.gov

Exploration of Novel Functionalizedacs.orgCycloparaphenylene Derivatives

The functionalization of the acs.orgCPP backbone is a critical avenue for tuning its properties and introducing new functionalities. Research is increasingly focused on synthesizing derivatives with tailored electronic, optical, and host-guest characteristics.

One approach involves incorporating larger, electronically distinct aromatic units into the nanohoop structure. For example, a functionalized acs.orgCPP bearing three indeno[2,1-a]fluorene-11,12-dione-2,9-diyl units has been synthesized. acs.org This modification introduces carbonyl groups and extends the π-system, which is expected to alter the electronic and photophysical properties of the parent nanohoop. acs.org Similarly, a acs.orgCPP derivative containing three evenly spaced 5,8-dimethoxynaphth-1,4-diyl units has been prepared, demonstrating that significant structural modifications are possible. acs.orgbeilstein-journals.org

Another strategy is the peripheral substitution of the phenylene units. A dodecaphenyl-substituted acs.orgCPP was synthesized with the goal of creating precursors for larger nanobelts through cyclodehydrogenation reactions. beilstein-journals.org The introduction of heteroatoms, such as nitrogen in bipyridine-containing CPPs, opens up possibilities for creating novel supramolecular assemblies and materials with tunable acid-base or metal-coordination properties. beilstein-journals.org

Future work in this area will likely involve the synthesis of acs.orgCPP derivatives with increasingly complex functional groups to create chiral materials, molecular sensors, and components for molecular machines. acs.orgrsc.org The challenge lies in developing synthetic routes that are compatible with a wide range of functional groups while maintaining the integrity of the strained nanohoop structure.

Functional Group/ModificationPurpose/Potential Application
Indeno[2,1-a]fluorene-11,12-dione unitsAltered electronic and photophysical properties. acs.org
5,8-Dimethoxynaphth-1,4-diyl unitsπ-system extension and property tuning. acs.orgbeilstein-journals.org
Dodecaphenyl substitutionPrecursor for larger nanobelts. beilstein-journals.org
Pyrene unitsIntroduction of unique photophysical properties like excimer emission. beilstein-journals.org
Heteroatoms (e.g., Nitrogen)Supramolecular assembly, complex formation, acid-base modification. beilstein-journals.org

Deeper Understanding of Structure-Property Relationships in Complex Assemblies

The unique, strained, and cyclic structure of acs.orgCPP gives rise to fascinating properties that differ significantly from its linear analogues. rsc.org A key research challenge is to develop a deeper understanding of how its structure dictates its behavior in more complex environments, such as host-guest complexes and mechanically interlocked molecules.

Computational studies, based on density functional theory (DFT), have been crucial in elucidating the structure of acs.orgCPP. nih.govacs.org Due to the odd number of phenyl rings, it adopts a low-symmetry conformation with varying dihedral angles between adjacent rings to minimize steric repulsion. nih.govacs.org This inherent strain and geometry are central to its chemical reactivity and physical properties.

The concave cavity of acs.orgCPP makes it an ideal host for various guest molecules, a core aspect of its supramolecular chemistry. nih.gov While larger CPPs are known to encapsulate fullerenes, the smaller cavity of acs.orgCPP allows for the study of interactions with smaller or more specific guests. Understanding the subtle interplay of CH–π interactions, π–π stacking, and dispersion forces is essential for designing selective host-guest systems. rsc.orgnih.gov

A significant recent achievement has been the synthesis of a catenane consisting of two interlocked acs.orgCPP rings. acs.org DFT calculations showed that while catenanes of smaller CPPs (n=5, 6) would be highly strained, the acs.orgCPP catenane is not significantly strained compared to the individual rings. acs.org X-ray diffraction analysis confirmed the interlocked structure. acs.org The study of such mechanically interlocked systems opens up new avenues for creating molecular machines and understanding energy transfer through mechanical bonds. nih.gov

Future research will focus on more complex multi-component assemblies, investigating how energy and charge are transferred within these systems. acs.org Elucidating the dynamic behavior of acs.orgCPP-based assemblies in solution and the solid state will be critical for their application in functional materials.

Development of Advanced Materials for Emerging Technologies

The unique properties of acs.orgCPP and its derivatives make them promising candidates for a variety of advanced materials and emerging technologies. The radially oriented p-orbitals create a distinct electronic environment that could be exploited in molecular electronics and optoelectronic devices. acs.orgnih.govacs.org

One of the most promising areas is in the development of chiral materials. By incorporating chiral units into the acs.orgCPP framework or by creating specific substitution patterns that induce chirality, it is possible to create materials that exhibit circularly polarized luminescence (CPL). rsc.org These materials are highly sought after for applications in 3D displays, security encryption, and asymmetric synthesis. rsc.org For instance, a helical tubular molecule constructed from acs.orgCPP has been shown to have one of the highest CPL brightness values for chiral organic molecules. researchgate.net

The strong fluorescence of acs.orgCPP and its derivatives also makes them suitable for use as fluorescent probes and in organic light-emitting diodes (OLEDs). acs.orgchemrxiv.org The ability to tune the emission properties through functionalization is key to developing materials with specific colors and efficiencies. rsc.org

Furthermore, the role of acs.orgCPP as a fundamental building block for the bottom-up synthesis of structurally uniform carbon nanotubes remains a significant long-term goal. researchgate.net Achieving this would represent a major breakthrough in nanotechnology, allowing for the creation of CNTs with precisely defined properties for electronic applications.

The primary challenge moving forward is to translate the fundamental properties of isolated acs.orgCPP molecules into functional, stable, and processable bulk materials. This will require interdisciplinary efforts combining advanced synthesis, materials processing, and device engineering to fully realize the potential of this fascinating carbon nanohoop. nih.gov

Q & A

Q. What are the primary synthetic strategies for [9]cycloparaphenylene, and how do they address strain energy challenges?

The synthesis of this compound ([9]CPP) involves strategies to mitigate strain from bent aromatic rings. A key method uses cyclohexane-1,4-diol derivatives as masked benzene units, which are aromatized post-cyclization to form the strained macrocycle . Platinum-mediated reductive elimination from square-shaped tetranuclear complexes has also been employed for smaller CPPs (e.g., [8]CPP), leveraging coordination geometry to reduce pre-cyclization strain . Strain energies, calculated via DFT (e.g., B3LYP/6-31G*), reveal [9]CPP has ~69 kcal/mol strain, intermediate between smaller ([8]CPP: 74 kcal/mol) and larger ([12]CPP: 50 kcal/mol) rings .

Q. How are cycloparaphenylenes characterized to confirm their structure and electronic properties?

Characterization combines X-ray crystallography, NMR, UV-vis, and fluorescence spectroscopy. X-ray structures of [9]CPP and [12]CPP confirm their tubular geometry and π-π stacking . NMR reveals deshielded aromatic protons due to ring current effects, with shifts correlating to ring size (e.g., [8]CPP protons at δ ~7.5 ppm vs. [12]CPP at δ ~6.8 ppm) . UV-vis spectra show λmax ~350 nm for most CPPs, while fluorescence varies significantly; [7]CPP emits at 592 nm (orange), whereas [12]CPP emits at 450 nm (blue) .

Q. What are the fundamental electronic properties of [9]CPP, and how do they compare to larger CPPs?

[9]CPP exhibits a HOMO-LUMO gap of ~3.1 eV, intermediate between smaller (e.g., [8]CPP: ~2.9 eV) and larger ([12]CPP: ~3.3 eV) rings. Cyclic voltammetry shows smaller CPPs have lower oxidation potentials ([8]CPP: +0.45 V vs. [12]CPP: +0.62 V vs. Fc/Fc⁺), reflecting higher HOMO energies due to increased curvature .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical strain energies in CPPs?

Discrepancies arise when comparing DFT-calculated strain energies (e.g., [8]CPP: 74 kcal/mol ) with experimental thermal stability. Hybrid functionals (e.g., ωB97X-D) incorporating dispersion corrections improve agreement by accounting for van der Waals interactions in crystal packing . Molecular dynamics simulations further explain how solid-state packing stabilizes strained CPPs, reducing apparent reactivity .

Q. What strategies enable selective functionalization of CPPs for tailored optoelectronic properties?

BN-doped CPPs (e.g., BN-[10]CPP) allow regioselective functionalization via Ir-catalyzed hydrogenation, introducing ketones or amines . Strain-promoted alkyne-azide cycloaddition (SPAAC) in alkyne-containing CPPs enables "clickable" macrocycles for covalent modifications . Substituent effects are quantified via TD-DFT; for example, BN doping red-shifts absorption by ~20 nm compared to all-carbon CPPs .

Q. How do host-guest interactions with [9]CPP facilitate carbon nanotube (CNT) growth or fullerene encapsulation?

[9]CPP’s cavity (~1.1 nm diameter) selectively encapsulates C₆₀, confirmed by redshifted absorption and fluorescence quenching . Computational studies show convex-concave π-π interactions between [9]CPP and CNT precursors lower activation barriers for template-directed CNT growth . Experimental encapsulation efficiency depends on CPP size; [11]CPP optimally fits C₈₂@Gd metallofullerenes .

Q. What experimental designs address challenges in synthesizing sub-[8]CPP nanohoops?

Sub-[8]CPPs require masking aromaticity during cyclization. For [6]CPP, sequential oxidative dearomatization of biphenyl precursors forms cyclohexadiene intermediates, which are re-aromatized post-cyclization . Strain energies >90 kcal/mol necessitate low-temperature Suzuki-Miyaura couplings (e.g., −78°C for [7]CPP) to prevent ring opening .

Q. How do dimeric CPP structures inform the assembly of CNT-like architectures?

[8]CPP dimers exhibit cis/trans conformations stabilized by van der Waals interactions (cis favored in solution by ~7 kcal/mol). DFT calculations predict dimerization reduces HOMO-LUMO gaps by 0.2–0.3 eV, mimicking extended CNT electronic structures . Solid-state packing of [10]CPP-C₆₀ complexes reveals herringbone geometries with 1.4 nm channels, suggesting applications in molecular electronics .

Q. What mechanistic insights guide the design of CPP-based porous materials?

[12]CPP forms a molecular porous carbon solid with uniform 0.7 nm pores. Adsorption studies show CO₂ uptake of 2.5 mmol/g at 1 bar, attributed to nonpolar surface interactions. Structural "softness" during gas adsorption is modeled via DFT-MD, revealing reversible pore distortion .

Q. How do radical cations of CPPs enhance charge transport in supramolecular systems?

Oxidation of [8]CPP with Et₃O⁺SbCl₆⁻ generates a radical cation ([8]CPP⁺•) with a 0.5 eV reduced bandgap. Charge-resonance dimers exhibit inter-ring electronic delocalization, validated by EPR and transient absorption spectroscopy. These properties enable applications in organic photovoltaics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.